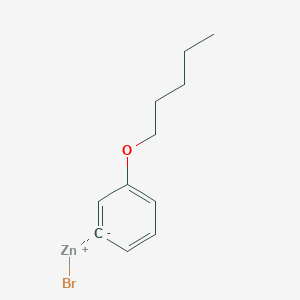![molecular formula C11H12N4OS2 B14895320 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B14895320.png)
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities, including anti-proliferative, anti-cancer, and antimicrobial properties . The structure of this compound features a thieno[2,3-d]pyrimidine core, which is known for its versatility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced at the 4th position of the thienopyrimidine nucleus through nucleophilic substitution reactions.
Cyclopropylacetamide Formation: The final step involves the reaction of the thienopyrimidine derivative with cyclopropylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminothieno[2,3-d]pyrimidine: Similar core structure but lacks the cyclopropylacetamide moiety.
2-Thio-containing pyrimidines: These compounds have similar sulfur-containing functional groups but different core structures.
Thienopyrimidinones: These derivatives have a similar thienopyrimidine core but different substituents.
Uniqueness
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide is unique due to its specific combination of the thienopyrimidine core with the cyclopropylacetamide moiety, which imparts distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C11H12N4OS2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12N4OS2/c12-9-7-3-4-17-10(7)15-11(14-9)18-5-8(16)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,16)(H2,12,14,15) |
Clé InChI |
CDMXCIHZKLZPFG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CSC2=NC(=C3C=CSC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


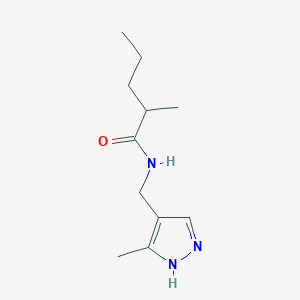
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
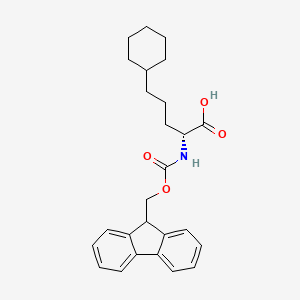
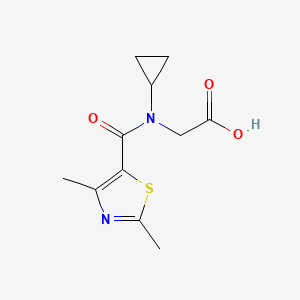
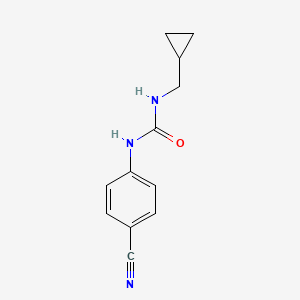
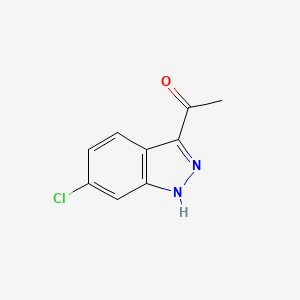
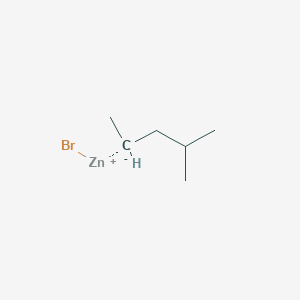
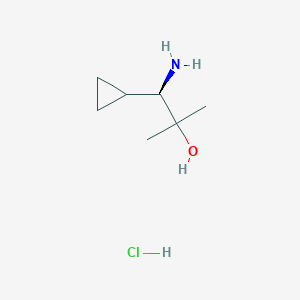
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)

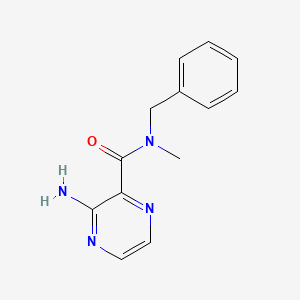
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
